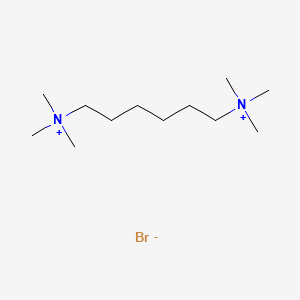
K-252c
Vue d'ensemble
Description
K252c est un analogue de la staurosporine qui a été isolé de Nocardiopsis sp. Il s'agit d'un composé perméable aux cellules présentant une activité inhibitrice réversible et ATP-compétitive contre la protéine kinase C (PKC) et la protéine kinase A (PKA). La formule empirique de K252c est C20H13N3O, et son poids moléculaire est de 311,34 g/mol .
Applications De Recherche Scientifique
K252c has diverse applications in scientific research:
Chemistry: It serves as a valuable tool for studying kinase signaling pathways.
Biology: Researchers use K252c to investigate cellular processes involving PKC and PKA.
Medicine: Its potential therapeutic applications include cancer treatment due to its apoptotic effects in leukemia cells.
Industry: Although not directly used in industry, K252c’s insights into kinase regulation contribute to drug development.
Mécanisme D'action
Target of Action
K-252c, also known as Staurosporine aglycone, primarily targets Protein Kinase C (PKC) and Protein Kinase A (PKA) . These kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation . This modification can result in a functional change of the target protein by altering enzyme activity, cellular location, or association with other proteins in the cells .
Mode of Action
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC and PKA . It competes with ATP for binding to the active site of these kinases, thereby inhibiting their activity . The IC50 values for PKC and PKA are 2.45 μM and 25.7 μM, respectively .
Biochemical Pathways
The inhibition of PKC and PKA by this compound affects various biochemical pathways. PKC and PKA play a critical role in a myriad of signal transduction pathways associated with metabolism, gene expression, membrane transport, and cell proliferation . Therefore, the inhibition of these kinases by this compound can lead to changes in these cellular processes.
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects. The compound’s solubility in DMSO is reported to be ≥15.55 mg/mL , indicating good solubility in organic solvents
Result of Action
This compound has been shown to induce apoptosis in human chronic myelogenous leukemia cancer cells . This suggests that the compound’s inhibition of PKC and PKA can lead to programmed cell death in certain cancer cells. Additionally, this compound also inhibits β-lactamase, chymotrypsin, and malate dehydrogenase , which may contribute to its overall biological effects.
Analyse Biochimique
Biochemical Properties
K252c is a cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase C and protein kinase A, with half-maximal inhibitory concentration (IC₅₀) values of 2.45 µM and 25.7 µM, respectively . In addition to its kinase inhibitory activity, K252c also inhibits non-kinase enzymes such as β-lactamase, chymotrypsin, and malate dehydrogenase . These interactions suggest that K252c has a broad spectrum of biochemical activities, making it a valuable tool for studying various biochemical pathways.
Cellular Effects
K252c exerts significant effects on various cell types and cellular processes. It induces apoptosis in human chronic myelogenous leukemia cancer cells . In human foreskin fibroblast cells, K252c reduces focus formation induced by human cytomegalovirus strains that are sensitive and resistant to Ganciclovir . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, K252c exerts its effects primarily through the inhibition of protein kinases. By competing with ATP for binding to the kinase active site, K252c effectively blocks the phosphorylation of downstream targets, thereby disrupting signal transduction pathways . This inhibition can lead to changes in gene expression and cellular responses, ultimately resulting in apoptosis or other cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of K252c can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Long-term exposure to K252c in in vitro or in vivo studies has shown sustained inhibition of target kinases and prolonged effects on cellular function. The stability and degradation of K252c can influence its efficacy and potency over extended periods.
Dosage Effects in Animal Models
The effects of K252c in animal models are dose-dependent. At lower doses, K252c effectively inhibits target kinases without causing significant toxicity . At higher doses, K252c can exhibit toxic or adverse effects, including off-target interactions and potential damage to non-cancerous cells. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse outcomes.
Metabolic Pathways
K252c is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of protein kinases can alter metabolic flux and metabolite levels, impacting processes such as energy production, biosynthesis, and cellular homeostasis . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, K252c is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The transport and distribution of K252c are critical factors in determining its therapeutic potential and pharmacokinetic properties.
Subcellular Localization
K252c’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with target kinases and other biomolecules, thereby modulating its biochemical and cellular effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Les voies de synthèse de K252c ne sont pas largement documentées dans la littérature. On sait que K252c peut être synthétisé par des modifications chimiques de l'échafaudage de la staurosporine. Des recherches supplémentaires sont nécessaires pour élucider les méthodes de synthèse spécifiques et les conditions réactionnelles.
Méthodes de production industrielle : Les informations concernant les méthodes de production à l'échelle industrielle pour K252c sont limitées. En tant que composé de recherche, K252c est principalement obtenu par synthèse en laboratoire ou par isolement de sources naturelles.
Analyse Des Réactions Chimiques
Types de réactions : K252c est principalement reconnu comme un inhibiteur de la PKC et de la PKA. Il ne subit pas de transformations chimiques significatives en lui-même, mais interagit plutôt avec ces kinases. Son activité inhibitrice affecte les voies de signalisation cellulaire.
Réactifs et conditions courants : Étant donné que K252c est principalement utilisé comme outil de recherche, il n'est pas communément soumis à des réactifs ou conditions spécifiques. Ses effets inhibiteurs sur la PKC et la PKA sont bien documentés.
Principaux produits : K252c ne produit pas de produits majeurs par des réactions chimiques. Au lieu de cela, son impact principal réside dans la modulation de l'activité des kinases.
4. Applications de la recherche scientifique
K252c a des applications diverses dans la recherche scientifique :
Chimie : Il sert d'outil précieux pour étudier les voies de signalisation des kinases.
Biologie : Les chercheurs utilisent K252c pour étudier les processus cellulaires impliquant la PKC et la PKA.
Médecine : Ses applications thérapeutiques potentielles incluent le traitement du cancer en raison de ses effets apoptotiques dans les cellules leucémiques.
Industrie : Bien que K252c ne soit pas directement utilisé dans l'industrie, ses informations sur la régulation des kinases contribuent au développement de médicaments.
5. Mécanisme d'action
K252c exerce ses effets en inhibant la PKC et la PKA. Ces kinases jouent un rôle crucial dans la signalisation cellulaire, affectant des processus tels que la croissance cellulaire, la différenciation et l'apoptose. En perturbant l'activité des kinases, K252c a un impact sur les voies en aval.
Comparaison Avec Des Composés Similaires
L'unicité de K252c réside dans son double inhibition de la PKC et de la PKA. Des composés similaires incluent la staurosporine elle-même, qui n'a pas la spécificité pour la PKC et la PKA présentée par K252c.
Propriétés
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUTNIFSHFQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017989 | |
| Record name | Staurosporine aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85753-43-1 | |
| Record name | Staurosporinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Staurosporine aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K252c | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STAUROSPORINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)





![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)



